

Application Note: 5-Ethyl-2-Nitrophenol in Chromophore Synthesis

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Compound of Interest

Compound Name: 5-Ethyl-2-nitrophenol

CAS No.: 101664-28-2

Cat. No.: B3198823

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Executive Summary

5-Ethyl-2-nitrophenol (5-E-2-NP) is a specialized aromatic intermediate used primarily as a precursor for 2-amino-5-ethylphenol, a scaffold essential for oxidative hair colorants and azo pigments.[1][2] The ethyl substituent at the C5 position introduces steric bulk and lipophilicity, modifying the solubility profile and shifting the bathochromic properties of the final dye compared to methyl or unsubstituted analogs.[1][2] This guide outlines the validated workflow for reducing 5-E-2-NP and utilizing it in diazo coupling protocols.

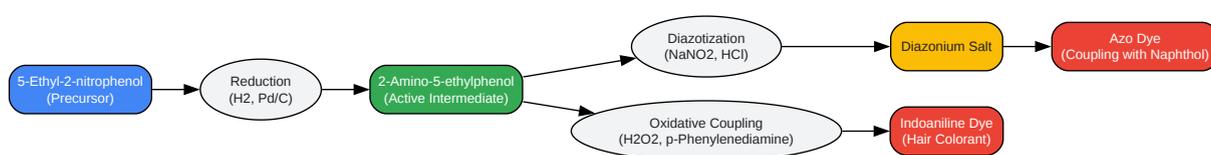
Chemical Profile & Structural Logic

The utility of **5-ethyl-2-nitrophenol** lies in its 1,2,4-substitution pattern.[1][2] The ortho relationship between the hydroxyl (-OH) and nitro (-NO₂) groups allows for the formation of O,N-heterocycles (e.g., benzoxazoles) or, upon reduction, o-aminophenols which are potent chelating agents and oxidative couplers.[1][2]

| Property | Specification |
|------------------|--|
| IUPAC Name | 5-Ethyl-2-nitrophenol |
| CAS No. | 1678-91-7 (Precursor context) / 149861-22-3 (Amine HCl) |
| Molecular Weight | 167.16 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in water |
| Key Reactivity | Nitro reduction, Phenolic coupling, Electrophilic substitution |

Mechanistic Pathway

The synthesis of dyes from 5-E-2-NP typically follows a "Reduction-Activation" pathway.[1][2] The nitro group acts as a "mask" for the amino group during upstream processing.[1][2] Once reduced, the resulting 2-amino-5-ethylphenol becomes the active nucleophile (for oxidative coupling) or the electrophile precursor (via diazotization).[1][2]



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Figure 1: Divergent synthetic pathways for **5-ethyl-2-nitrophenol**, leading to Azo or Indoaniline dyes.[1]

Experimental Protocols

Protocol A: Catalytic Reduction to 2-Amino-5-ethylphenol

This step is the "gateway" reaction.^{[1][2]} We utilize a catalytic hydrogenation method which is cleaner and higher yielding than iron/acid reductions (Bechamp), minimizing waste in scale-up.^{[1][2]}

Safety: Hydrogen gas is highly flammable.^{[1][2]} Nitrophenols are toxic.^{[1][2][3]} Work in a fume hood.

Reagents:

- **5-Ethyl-2-nitrophenol** (10.0 g, 59.8 mmol)^{[1][2]}
- Palladium on Carbon (Pd/C), 10% wt loading (0.5 g)^[2]
- Methanol (150 mL)
- Hydrogen gas (balloon or low-pressure hydrogenation apparatus)^[2]

Procedure:

- **Dissolution:** In a 500 mL 3-neck round-bottom flask, dissolve 10.0 g of **5-ethyl-2-nitrophenol** in 150 mL of methanol. Ensure complete solvation; the solution will be yellow.^{[1][2]}
- **Catalyst Addition:** Carefully add 0.5 g of 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.^{[1][2]}
- **Purge:** Purge the system with nitrogen for 5 minutes, then switch to hydrogen.
- **Reaction:** Stir vigorously under a hydrogen atmosphere (balloon pressure is sufficient for this activated ring) at Room Temperature (20-25°C).
 - **Monitoring:** Monitor via TLC (Mobile phase: 50:50 Ethyl Acetate/Hexane).^{[1][2]} The yellow starting material spot ($R_f \sim 0$).^{[1][2]} should disappear, replaced by a lower R_f amine spot which may darken upon air exposure.^{[1][2]}

- Filtration: Once consumption is complete (~4-6 hours), purge with nitrogen. Filter the mixture through a Celite pad to remove the catalyst.[1][2] Keep the catalyst wet (pyrophoric hazard). [1]
- Isolation: Concentrate the filtrate under reduced pressure. The residue is 2-amino-5-ethylphenol.[1][2][4]
 - Stability Note: The amine is oxidation-sensitive.[1][2] Use immediately or convert to the Hydrochloride salt (add HCl/Ether) for storage.[1][2]

Protocol B: Synthesis of a Model Azo Dye (Coupling)

This protocol demonstrates the use of the reduced intermediate as a Diazo Component.[1][2]

Reagents:

- 2-Amino-5-ethylphenol (freshly prepared, ~2.0 g, 14.6 mmol)[1][2]
- Sodium Nitrite (NaNO_2) (1.1 g, 16.0 mmol)[2]
- Hydrochloric Acid (HCl), 6M (10 mL)[2]
- Coupler: 2-Naphthol (2.1 g, 14.6 mmol)[1][2]
- Sodium Hydroxide (NaOH), 10% solution[2]

Procedure:

- Diazotization:
 - Suspend 2.0 g of 2-amino-5-ethylphenol in 20 mL water and add 10 mL 6M HCl. Cool to 0–5°C in an ice bath.
 - Dissolve NaNO_2 (1.1 g) in 5 mL water.[1][2] Add dropwise to the amine solution, maintaining temperature <5°C. Stir for 20 mins. The solution should become clear/orange (Diazonium salt).[1][2]
- Coupler Preparation:

- Dissolve 2.1 g of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C.[1][2]
- Coupling:
 - Slowly add the cold Diazonium solution to the alkaline 2-Naphthol solution with vigorous stirring.
 - Observation: A deep red/maroon precipitate will form immediately.[1][2]
 - Maintain pH >9 by adding more NaOH if necessary (phenolic coupling requires the phenolate ion).[1][2]
- Work-up:
 - Stir for 1 hour at room temperature.
 - Acidify slightly with acetic acid to pH 6 to ensure full precipitation.[1]
 - Filter the solid dye, wash with copious water, and dry in a vacuum oven at 50°C.[1]

Analytical Characterization & QC

To ensure the intermediate is suitable for high-grade dye synthesis, the following QC parameters are recommended.

| Test | Method | Acceptance Criteria |
|---------------|--------------------------------|---|
| Purity (HPLC) | C18 Column, ACN/Water gradient | > 98.5% (Area %) |
| Melting Point | Capillary Method | 5-E-2-NP: ~45-48°C (Lit.[1][2] dependent) Amine HCl: >200°C (Dec) |
| Appearance | Visual | 5-E-2-NP: Yellow Crystal Amine: Beige/Grey Powder |
| Iron Content | ICP-MS | < 10 ppm (Critical for oxidative dyes) |

References

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